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Compound Name: Cholecystokinin (27-32)-amide

Cat. No.: B1668894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Cholecystokinin (27-32)-
amide, a notable antagonist of cholecystokinin (CCK) receptors. By examining its binding

affinities for CCK-A (alimentary) and CCK-B (brain)/gastrin receptors, this document offers

valuable insights for researchers engaged in gastroenterology, neuroscience, and

pharmacology. The information presented herein is supported by experimental data from peer-

reviewed studies, with detailed methodologies provided for key experiments.

Comparative Analysis of Binding Affinity
Cholecystokinin (27-32)-amide and its carbobenzyloxy-protected form (CBZ-CCK(27-32)-

NH2) have been evaluated for their ability to antagonize cholecystokinin receptors. The

following table summarizes the available quantitative data on the binding affinity of CBZ-

CCK(27-32)-NH2 for CCK-A and CCK-B receptors. It is important to note that direct

comparisons between studies should be made with caution due to variations in experimental

conditions, such as tissue preparations and radioligands used.
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Compound
Receptor
Subtype

Tissue/Cell
Line

Radioligand IC50 Reference

CBZ-

CCK(27-32)-

NH2

CCK-A

Guinea Pig

Pancreatic

Acini

125I-CCK ~ 5 µM [1][2][3]

CBZ-CCK-

(27-32)-NH2
CCK-A

Guinea Pig

Gallbladder

Muscle &

Pancreatic

Acinar Cells

125I-BH-

CCK-8
1 µM [4]

CBZ-

CCK(27-32)-

NH2

CCK-B

Human Small

Cell Lung

Cancer

(SCLC) Cells

125I-CCK-8 100 µM [5]

CBZ-CCK-

27–32-NH2
CCK-B

Guinea Pig

Chief Cells

125I-BH-

CCK-8 or

125I-gastrin-

17-I

Estimated

~600 nM*
[6]

*This value is estimated based on the reported relative potency where CBZ-CCK-27–32-NH2

was 300-fold less potent than L-365,260, which had an IC50 of 2 nM in the same study.

The data suggests that CBZ-CCK(27-32)-NH2 acts as an antagonist at both CCK-A and CCK-B

receptors, albeit with differing potencies depending on the specific tissue and experimental

setup. The affinity for the CCK-A receptor appears to be in the low micromolar range, while its

affinity for the CCK-B receptor shows greater variability across different studies.

Experimental Methodologies
The binding affinities presented in this guide were primarily determined using competitive

radioligand binding assays. Below is a detailed, representative protocol synthesized from the

methodologies described in the cited literature.

Radioligand Binding Assay for CCK Receptor Affinity
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Objective: To determine the binding affinity (IC50) of a test compound (e.g., CBZ-CCK(27-32)-

NH2) for CCK-A and CCK-B receptors by measuring its ability to compete with a radiolabeled

ligand for receptor binding.

Materials:

Tissue/Cell Preparation: Membranes prepared from tissues or cells expressing the target

CCK receptor subtype (e.g., guinea pig pancreas for CCK-A, human SCLC cells for CCK-B).

Radioligand: A high-affinity radiolabeled CCK receptor ligand, such as 125I-Cholecystokinin-

8 (125I-CCK-8) or 125I-Bolton-Hunter-labeled CCK-8 (125I-BH-CCK-8).

Test Compound: Cholecystokinin (27-32)-amide or its analogue.

Incubation Buffer: A suitable buffer, typically containing bovine serum albumin (BSA) to

prevent non-specific binding.

Wash Buffer: Cold buffer to terminate the binding reaction.

Instrumentation: Gamma counter for measuring radioactivity.

Procedure:

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to

pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of

the radioligand, and varying concentrations of the unlabeled test compound.

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g.,

30-60 minutes) to allow binding to reach equilibrium.

Termination and Separation: Terminate the binding reaction by rapid filtration through glass

fiber filters, followed by washing with ice-cold wash buffer to separate bound from free

radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the

logarithm of the test compound concentration. The IC50 value, which is the concentration of

the test compound that inhibits 50% of the specific binding of the radioligand, is determined

from this curve. Non-specific binding is determined in the presence of a saturating

concentration of an unlabeled standard ligand.

Preparation

Binding Assay Data Analysis

Membrane Preparation

Mix Membranes, Radioligand, and Test Compound

Prepare Radioligand and Test Compounds

Incubate to Equilibrium Separate Bound/Free Ligand (Filtration) Measure Radioactivity Calculate IC50

Click to download full resolution via product page

Experimental workflow for a competitive radioligand binding assay.

Cholecystokinin Receptor Signaling Pathways
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily

couple to Gq/11 proteins. Activation of these receptors initiates a signaling cascade that leads

to the mobilization of intracellular calcium, a key event in mediating the physiological effects of

cholecystokinin.
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Generalized signaling pathway for CCK-A and CCK-B receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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